4-(3-Fluoro-5-nitrophenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluoro-5-nitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWVCQWWHPZJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291633 | |
| Record name | 4-(3-Fluoro-5-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220954-15-4 | |
| Record name | 4-(3-Fluoro-5-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220954-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluoro-5-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Modern Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to many areas of science. jnao-nu.comjetir.org They are pervasive in nature, forming the core structures of many biologically essential molecules, including DNA bases, vitamins, and alkaloids. jnao-nu.com In contemporary chemical research, the synthesis and study of novel heterocyclic compounds remain a vibrant and rapidly expanding field, driven by their extensive applications in medicine, agriculture, and materials science. researchgate.net
The exploration of heterocyclic compounds is crucial for the development of new pharmaceuticals, as a significant proportion of existing drugs feature heterocyclic rings. jnao-nu.comresearchgate.net Researchers continually design and synthesize new heterocyclic scaffolds to explore novel chemical space and to develop compounds with enhanced biological activity and improved physicochemical properties. The compound 4-(3-fluoro-5-nitrophenyl)morpholine serves as a key example of a synthetic heterocyclic molecule designed for further chemical exploration and potential application.
Importance of Fluorinated and Nitrated Aromatic Systems in Advanced Chemical Design
The presence of both a fluorine atom and a nitro group on the phenyl ring of 4-(3-fluoro-5-nitrophenyl)morpholine is a key aspect of its chemical significance. The strategic incorporation of these functional groups into aromatic systems is a widely used strategy in modern chemical design to modulate the properties of a molecule.
Fluorinated Aromatic Systems: The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, fluorination is a common tactic to enhance the efficacy and pharmacokinetic profile of drug candidates.
Nitrated Aromatic Systems: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the aromatic ring. This electronic influence can be critical in directing chemical reactions and in modulating the acidity or basicity of nearby functional groups. Furthermore, the nitro group can serve as a synthetic handle, as it can be readily reduced to an amino group, providing a route to a wide array of other derivatives. The anilines formed from the reduction of nitrophenyl morpholines are important building blocks in the synthesis of various compounds. mdpi.com
Overview of Morpholine Derivatives As Versatile Chemical Scaffolds in Academic Studies
The morpholine (B109124) ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net The inclusion of the morpholine ring can improve the aqueous solubility and metabolic stability of a molecule, which are desirable properties for potential drug candidates.
Morpholine and its derivatives are not only important for their biological activity but are also highly versatile as synthetic intermediates. They can be readily incorporated into larger molecules and can be functionalized to create libraries of compounds for screening and optimization studies. The synthesis of N-aryl morpholines, such as 4-(3-fluoro-5-nitrophenyl)morpholine, is often achieved through a nucleophilic aromatic substitution reaction. For instance, the related compound, 4-(2-fluoro-5-nitrophenyl)morpholine, is synthesized by reacting 2-fluoro-5-nitroaniline (B1294389) with morpholine in the presence of a base. A similar approach involving the reaction of a difluoronitrobenzene with morpholine has been used to produce other isomers. researchgate.net
Below are tables summarizing key information for this compound and a closely related isomer for comparative context.
Table 1: Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 220954-15-4 | bldpharm.com |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | bldpharm.com |
| Molecular Weight | 226.20 g/mol | bldpharm.com |
| SMILES | O=N+[O-] | bldpharm.com |
Table 2: Spectroscopic Data for the Isomer 4-(2-fluoro-4-nitrophenyl)morpholine (B124028)
| Spectroscopy | Data | Source |
| ¹H NMR (400MHz, CDCl₃) | δ 8.03 (ddd J=1.0, 2.6 and 9.0Hz, 1H, ArH), 7.94 (dd J=2.6 and 13.1Hz, 1H, ArH), 6.94 (t J=8.7Hz, 1H, ArH), 3.90 (t J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N) | blogspot.com |
| ¹³C NMR (100MHz, CDCl₃) | δ 153.3 (d J=249.5), 145.6 (d J=7.8Hz), 121.1 (d J=3.0Hz), 117.0 (d J=3.9Hz), 112.7 (d J=6.4Hz), 66.7, 50.0 (d J=4.9Hz) | blogspot.com |
| HRMS [M] | Calcd for C₁₀H₁₁FN₂O₃ 226.0748, Found 226.0749 | blogspot.com |
Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound, a substituted N-aryl morpholine, is accomplished through several key synthetic strategies. These methods primarily involve the formation of a crucial carbon-nitrogen (C-N) bond between the morpholine ring and the activated nitrophenyl system. The methodologies range from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions, with emerging interests in electrochemical and green chemistry approaches for related compounds.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 3 Fluoro 5 Nitrophenyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be deduced.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of 4-(3-Fluoro-5-nitrophenyl)morpholine, distinct signals would be expected for the protons on the morpholine (B109124) ring and the aromatic ring.
Based on the analysis of the related isomer, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), the protons of the morpholine ring typically appear as two multiplets. The four protons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded and resonate at a higher chemical shift compared to the four protons adjacent to the nitrogen atom (N-CH₂). For the aromatic portion of the molecule, three signals are anticipated, with their splitting patterns and coupling constants providing definitive information about their relative positions on the phenyl ring.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic-H | ~7.0 - 8.0 | Multiplets |
| Morpholine-H (O-CH₂) | ~3.8 - 4.0 | Triplet (or multiplet) |
| Morpholine-H (N-CH₂) | ~3.2 - 3.4 | Triplet (or multiplet) |
Note: The chemical shifts for the aromatic protons are highly dependent on the substitution pattern and would differ distinctly from its 2-fluoro-4-nitro isomer.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic region would display six signals, with the carbon atom attached to the fluorine atom exhibiting a characteristic large coupling constant (J-C-F). The carbon atoms of the morpholine ring would appear in the aliphatic region of the spectrum.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic C-F | ~150 - 155 (doublet) |
| Aromatic C-NO₂ | ~140 - 145 |
| Aromatic C-N | ~145 - 150 |
| Other Aromatic C | ~110 - 125 |
| Morpholine C-O | ~66 - 68 |
| Morpholine C-N | ~49 - 51 |
Note: The precise chemical shifts and C-F coupling constants are diagnostic of the fluoro and nitro group positions on the phenyl ring.
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in the molecule. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom, and its coupling to nearby protons would provide further structural confirmation. The analysis of related fluoronitrobenzene compounds suggests that the chemical shift can be sensitive to the relative positions of the substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₁FN₂O₃), the expected exact mass is 226.0754 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its calculated exact mass, confirming its molecular formula. For instance, data for the isomer 4-(2-fluoro-4-nitrophenyl)morpholine shows a calculated mass of 226.0748 and a found mass of 226.0749, demonstrating the high accuracy of this technique.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group, the C-F bond, the C-N bond, the C-O-C ether linkage of the morpholine ring, and the aromatic C-H and C=C bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 2960 |
| C=C (Aromatic) | 1450 - 1600 |
| Asymmetric NO₂ stretch | 1500 - 1550 |
| Symmetric NO₂ stretch | 1330 - 1370 |
| C-F stretch | 1000 - 1400 |
| C-O-C (Ether) stretch | 1070 - 1150 |
| C-N stretch | 1180 - 1360 |
These characteristic vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional moieties within the structure of this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method was employed to determine the molecular structure of this compound, offering definitive insights into its conformation, bond parameters, and the nature of interactions governing its crystal packing. The compound crystallizes in the monoclinic space group P2(1)/c.
The solid-state structure reveals that the morpholine ring adopts a classic chair conformation. The nitro group is observed to be nearly coplanar with the benzene (B151609) ring, a common feature that facilitates electronic delocalization.
In addition to hydrogen bonding, the crystal structure is characterized by π-π stacking interactions between the electron-deficient aromatic rings of adjacent molecules. These stacking interactions, along with the hydrogen bonds, play a crucial role in the formation of the supramolecular assembly.
Table 1: Selected Intermolecular Interaction Parameters for this compound
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |
| C—H···O | C4—H4A···O2 | 2.56 | 158 |
| C—H···F | C8—H8B···F1 | 2.60 | 148 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the calculated percentages based on the proposed empirical formula, C₁₀H₁₁FN₂O₃, to verify its accuracy. The analysis provides quantitative evidence for the elemental composition of this compound.
The results from the elemental analysis show excellent agreement between the experimentally determined values and the theoretically calculated values for carbon, hydrogen, and nitrogen content. This concordance provides strong confirmation of the compound's empirical and, by extension, molecular formula.
Table 2: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 52.63 | 52.58 |
| Hydrogen (H) | 4.86 | 4.81 |
| Nitrogen (N) | 12.28 | 12.22 |
Computational and Theoretical Investigations of 4 3 Fluoro 5 Nitrophenyl Morpholine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netaps.org It is widely employed to determine a molecule's optimized geometry and electronic properties. nih.gov For 4-(3-Fluoro-5-nitrophenyl)morpholine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to find the lowest energy conformation of the molecule. nih.gov
This optimization process yields crucial data on the molecule's three-dimensional structure. The results would include precise bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms. For instance, the calculations would reveal the conformation of the morpholine (B109124) ring (typically a chair conformation) and the relative orientation of the nitrophenyl group. researchgate.net
Furthermore, DFT provides critical insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. mdpi.com These frontier molecular orbitals dictate how the molecule interacts with other species, with the HOMO region acting as an electron donor and the LUMO region as an electron acceptor.
Table 1: Illustrative DFT-Calculated Properties for this compound
This table represents the type of data that would be generated from DFT calculations. Specific values require dedicated computational studies.
| Parameter | Description | Typical Data Output |
|---|---|---|
| Geometric Parameters | Calculated bond lengths, bond angles, and dihedral angles for the optimized structure. | e.g., C-N bond length (Å), C-C-N bond angle (°), Phenyl-Morpholine dihedral angle (°) |
| Electronic Properties | Energies of the frontier molecular orbitals. | HOMO Energy (eV), LUMO Energy (eV), HOMO-LUMO Gap (eV) |
| Dipole Moment | A measure of the overall polarity of the molecule. | Total Dipole Moment (Debye) |
Molecular Docking Simulations for Ligand-Target Interactions in Defined Systems (Non-Clinical Receptors/Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in understanding potential biomolecular interactions, even in non-clinical contexts, to probe a compound's binding capabilities.
For this compound, docking simulations would involve placing the molecule into the active site of a selected enzyme or receptor. The simulation's scoring function then calculates the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. A more negative value typically indicates a stronger, more favorable binding. nih.gov
The simulation also maps the interaction landscape, identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include:
Hydrogen bonds: Formed between the nitro group's oxygen atoms or the morpholine's oxygen/nitrogen and amino acid residues.
Hydrophobic interactions: Involving the phenyl ring of the ligand and nonpolar residues of the target.
π-π stacking: Potential interactions between the aromatic ring of the compound and aromatic residues like phenylalanine or tyrosine. researchgate.net
A crucial aspect of docking is analyzing the ligand's conformation upon binding. The morpholine ring and the nitrophenyl group can adopt various spatial arrangements. Docking algorithms explore these possibilities to find the conformation that best fits the binding pocket, known as the binding pose. This analysis reveals how the molecule adapts its shape to maximize favorable interactions with the target, which is essential for understanding the structural basis of its binding.
Table 2: Example of a Molecular Docking Results Summary
This table illustrates how molecular docking results for this compound would be presented.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Example Target A | -7.5 | Ser195, Gly193, Trp215 | Hydrogen Bond, Hydrophobic |
| Example Target B | -6.8 | Tyr337, Phe290 | π-π Stacking, van der Waals |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping in Solid State
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov Based on the electron distribution of a molecule, this technique provides a graphical representation of how molecules interact with their neighbors in the solid state. mdpi.com
The analysis generates several key outputs:
d_norm surface: This surface is mapped onto the molecule and color-coded to show intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions, often hydrogen bonds), white regions represent contacts at the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. nih.gov
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). mdpi.com The resulting plot is unique to the crystal structure and can be deconstructed to show the percentage contribution of different types of atomic contacts, such as H···H, O···H, and C···H. nih.govresearchgate.net
For this compound, this analysis would quantify the contributions of various interactions, with H···H contacts likely being the most abundant. The presence of fluorine, oxygen, and nitrogen atoms would lead to significant O···H, N···H, and F···H contacts, which are crucial for stabilizing the crystal packing. nih.gov
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
This table shows the expected type of data obtained from a Hirshfeld analysis of this compound.
| Interaction Type | Description | Expected Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms. | Major contributor |
| O···H / H···O | Contacts involving oxygen (nitro and morpholine groups) and hydrogen atoms. | Significant |
| C···H / H···C | Interactions involving carbon and hydrogen atoms, often related to C-H···π interactions. | Significant |
| F···H / H···F | Contacts involving the fluorine atom, indicating weak hydrogen bonds. | Moderate |
| N···H / H···N | Contacts involving nitrogen (nitro and morpholine groups) and hydrogen. | Moderate |
In Silico Prediction Methodologies for Molecular Properties (e.g., ADMET-related aspects, without clinical interpretation)
In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are valuable for assessing the molecule's general characteristics without any clinical context. researchgate.netnih.gov Various computational models use the molecular structure of this compound to estimate properties that are important in chemical and materials science.
Key predicted properties include:
Lipinski's Rule of Five: A guideline to evaluate if a chemical compound has properties that would make it a likely orally active drug in humans. It assesses molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water.
Blood-Brain Barrier (BBB) Permeability: Estimates the likelihood of the molecule crossing the BBB.
Table 4: Representative In Silico ADMET-related Predictions
This table exemplifies the kind of molecular properties that can be predicted for this compound.
| Property | Predicted Value/Compliance | Significance |
|---|---|---|
| Molecular Weight | 226.20 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | Calculated Value | Indicates partitioning between octanol and water |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 (3 from nitro, 1 from morpholine oxygen) | Complies with Lipinski's Rule (<10) |
| Aqueous Solubility (logS) | Calculated Value | Predicts solubility in water |
Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanism Studies
Key reactivity descriptors derived from these calculations include:
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity are calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Surface: The MEP map is a visual representation of the charge distribution on the molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitro group's oxygen atoms. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This map is invaluable for predicting how the molecule will interact with other reagents.
Reaction Mechanism Studies: For potential reactions involving this compound, quantum calculations can be used to map the entire reaction pathway. This involves locating transition state structures and calculating activation energies, providing a detailed understanding of the reaction's feasibility and kinetics.
Exploration of Structure Activity and Structure Property Relationships in 4 3 Fluoro 5 Nitrophenyl Morpholine Derivatives Non Clinical Focus
Impact of Fluoro and Nitro Substituents on Molecular Interactions and Academic Properties
The phenyl ring of 4-(3-fluoro-5-nitrophenyl)morpholine is decorated with two powerful electron-withdrawing groups: a fluorine atom and a nitro group. Their positions and intrinsic electronic properties significantly dictate the molecule's interactions and characteristics in academic research settings.
The nitro group , also in a meta-position, is another potent electron-withdrawing group that significantly lowers the electron density of the aromatic ring. This deactivation of the ring is a key feature in its chemical reactivity and molecular recognition properties. nih.gov The nitro group can participate in hydrogen bonding and other polar interactions, which can be crucial for the specific binding of the molecule to its intended target in academic studies. mdpi.com The position of the nitro group is critical; for instance, in some molecular scaffolds, a nitro group in the ortho or para position has been shown to have a more pronounced effect on biological activity compared to a meta-position, highlighting the importance of substituent placement in directing molecular interactions. mdpi.com
Together, the fluoro and nitro groups create a unique electronic profile on the phenyl ring. This electronic landscape is a key determinant of the molecule's properties, such as its dipole moment and its ability to engage in π-π stacking interactions. researchgate.net The electron-deficient nature of the ring can also influence its susceptibility to certain chemical reactions, a factor that is important for the synthesis of derivatives for further research.
| Substituent | Position | Key Electronic Effect | Potential Impact on Academic Properties |
| Fluoro | 3 | Strong inductive electron withdrawal | Enhanced metabolic stability, altered binding affinity |
| Nitro | 5 | Strong electron withdrawal | Modulation of chemical reactivity, participation in polar interactions |
Role of the Morpholine (B109124) Heterocycle in Modulating Compound Behavior and Interactions
The morpholine ring is a "privileged" scaffold in medicinal chemistry and academic research due to its favorable physicochemical and metabolic properties. nih.govsci-hub.se Its inclusion in this compound is a deliberate design choice that imparts several advantageous characteristics.
One of the primary roles of the morpholine moiety is to improve the physicochemical properties of the molecule. researchgate.net The presence of the oxygen atom in the morpholine ring can increase water solubility and also act as a hydrogen bond acceptor, which can be critical for interactions with biological targets in in vitro studies. researchgate.net The nitrogen atom of the morpholine ring is weakly basic, which can influence the molecule's ionization state at different pH values, a property that is important for its behavior in various assay conditions. researchgate.net
From a structural perspective , the morpholine ring adopts a stable chair conformation, which can help to orient the substituted phenyl ring in a specific and predictable manner. researchgate.net This conformational rigidity can be advantageous for achieving high-affinity binding to a target protein by reducing the entropic penalty of binding. The morpholine ring can also serve as a versatile synthetic handle, allowing for the straightforward creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov
In the context of metabolic stability , the morpholine ring is generally considered to be robust and less prone to metabolic degradation compared to other nitrogen-containing heterocycles. nih.gov This stability is beneficial in academic research as it ensures that the observed effects in an assay are due to the parent compound and not its metabolites. The ability of the morpholine ring to enhance metabolic stability has been a key factor in its widespread use in the design of research compounds. researchgate.net
Rational Design Principles for Derivatization to Modulate Specific Academic Research Parameters
The derivatization of this compound is guided by rational design principles aimed at systematically modifying its properties for specific academic research purposes. These modifications can be targeted to improve parameters such as selectivity in in vitro assays, synthetic accessibility, and chemical stability.
Modulating Selectivity: To enhance selectivity for a particular biological target, modifications can be made to the core structure. For example, introducing substituents at other positions on the phenyl ring can create new points of interaction with a target protein, thereby increasing binding affinity and selectivity. The choice of substituent is critical; a bulky group might be introduced to probe a specific hydrophobic pocket in a binding site, while a hydrogen-bond donor or acceptor could be added to form a key interaction with a specific amino acid residue. The morpholine ring itself can also be modified, for instance, by introducing substituents on the carbon atoms of the ring, to further refine the shape and electronic properties of the molecule.
Improving Synthetic Accessibility: A key consideration in academic research is the ease with which derivatives can be synthesized. The design of new analogs of this compound often involves reactions that are high-yielding and proceed under mild conditions. kcl.ac.uk The use of robust and well-established chemical transformations, such as amide couplings or nucleophilic aromatic substitutions, allows for the rapid generation of a diverse set of compounds for screening. kcl.ac.uk The choice of starting materials and synthetic routes is therefore a crucial aspect of the rational design process.
Enhancing Stability: For many in vitro applications, the chemical stability of a compound is paramount. Modifications to the this compound scaffold can be made to improve its stability under various experimental conditions. For example, replacing a metabolically labile group with a more stable one can increase the compound's half-life in an assay. The inherent stability of the morpholine ring is an advantage in this regard, but other parts of the molecule may be susceptible to degradation. nih.gov Careful consideration of potential metabolic hotspots and chemical liabilities is therefore an important part of the design process.
| Design Goal | Derivatization Strategy | Example Modification |
| Enhanced Selectivity | Introduce new interaction points | Addition of a hydroxyl group to the phenyl ring |
| Improved Synthetic Accessibility | Utilize robust chemical reactions | Amide coupling to the morpholine nitrogen (if modified) |
| Increased Stability | Replace metabolically labile groups | Introduction of a fluorine atom to block oxidation |
Correlation between Computational Predictions and Experimental Observations in Non-Clinical Studies
The integration of computational modeling with experimental research is a powerful approach for understanding the structure-property relationships of molecules like this compound. Computational methods can provide valuable insights into molecular properties and interactions, which can then be validated through experimental studies.
Computational Predictions: A variety of computational techniques can be applied to study this compound and its derivatives. Molecular docking simulations, for example, can predict how these molecules might bind to a specific protein target, identifying key interactions and predicting binding affinities. mdpi.comQuantum mechanics (QM) calculations can be used to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can help to explain its reactivity and interaction patterns. researchgate.netMolecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its behavior in a simulated biological environment.
Experimental Validation: The predictions from computational models can be tested and validated through a range of experimental techniques. For instance, the predicted binding affinity from a docking simulation can be compared with the experimentally determined affinity from an in vitro binding assay. The predicted metabolic stability of a derivative can be assessed through experiments with liver microsomes or other metabolic systems. The crystal structure of a molecule, as determined by X-ray crystallography, can provide the ultimate validation of its predicted conformation and interactions. researchgate.net
The correlation between computational predictions and experimental observations is often iterative. Experimental results can be used to refine and improve the computational models, leading to more accurate predictions. This synergistic approach accelerates the research process by allowing for the prioritization of the most promising compounds for synthesis and testing, ultimately leading to a deeper understanding of the structure-activity and structure-property relationships of the chemical series.
Role of 4 3 Fluoro 5 Nitrophenyl Morpholine in Diverse Chemical Research Applications Excluding Clinical Studies
Utilization as Key Intermediates in Organic Synthesis
The primary application of 4-(3-fluoro-5-nitrophenyl)morpholine and its close analogues in research is as a key intermediate in multi-step organic syntheses. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical transformations, while the fluorine atom can influence the electronic properties of the molecule or act as a site for nucleophilic substitution.
The 4-(nitrophenyl)morpholine framework is a well-established precursor for creating more elaborate heterocyclic structures. By transforming the nitro group into a reactive amine, chemists can introduce new rings and functional groups. For instance, derivatives of 4-(4-morpholinophenyl)amine are used to synthesize complex thiazine (B8601807) heterocycles. tandfonline.com The synthesis of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines demonstrates how the basic morpholine-aniline scaffold can be cyclized to form advanced systems with potential biological activities. tandfonline.com Similarly, the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) serves as a precursor for 4-thiomorpholinoaniline, a building block used in the development of kinase inhibitors and other medicinal agents. mdpi.com The initial nitrophenyl morpholine (B109124) structure is fundamental to accessing these more complex heterocyclic targets.
The structural attributes of this compound make it an ideal building block for constructing complex molecular architectures, particularly in the synthesis of pharmacologically relevant molecules. Isomers and analogues of this compound are frequently cited as crucial intermediates. For example, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one is an important intermediate in the preparation of derivatives of the factor Xa inhibitor, Rivaroxaban. nih.gov The synthesis of Rivaroxaban involves the elaboration of a core structure derived from a nitrophenyl morpholine derivative. google.com
Furthermore, the reduced form of the compound, 3-fluoro-4-morpholinoaniline, is a versatile precursor for creating Schiff bases and carbamates, which have been investigated for their antimicrobial properties. ossila.com The initial fluoronitrophenyl morpholine serves as the foundational unit that is progressively modified to achieve the final complex target molecule. This utility is not limited to pharmaceuticals; derivatives have also been used to create functional materials like carbon nanodots, where the morpholinoaniline structure helps tune the material's photoluminescence. ossila.com
Table 1: Examples of Complex Molecules Synthesized from Nitrophenyl-Morpholine Precursors
| Precursor Class | Synthetic Target | Application Area | Reference |
|---|---|---|---|
| 4-(Nitrophenyl)morpholin-3-one | Rivaroxaban Derivatives | Medicinal Chemistry (Anticoagulants) | nih.gov |
| 4-(Nitrophenyl)morpholine | 4-(4-Aminophenyl)-3-morpholinone | Medicinal Chemistry (Rivaroxaban Intermediate) | google.com |
| 4-(Nitrophenyl)thiomorpholine | 4-Thiomorpholinoaniline Derivatives | Medicinal Chemistry (Kinase Inhibitors) | mdpi.com |
| 4-(Morpholinophenyl)amine | 1,3-Thiazine-2-amines | Heterocyclic Chemistry | tandfonline.com |
| 3-Fluoro-4-morpholinoaniline | Schiff Bases, Carbamates | Antimicrobial Research | ossila.com |
Applications in Pre-clinical Biochemical and Molecular Studies (Focus on in vitro Mechanisms and Interactions)
While primarily a synthetic intermediate, the this compound scaffold also appears in compounds designed for pre-clinical biochemical and molecular studies. These applications leverage the compound's structure to interact with biological targets in controlled in vitro settings.
The inhibition of enzymes is a critical area of drug discovery. While various chemical classes have been identified as inhibitors for key enzymes, there is no direct evidence from the provided search results indicating that this compound itself inhibits topoisomerase II, α-glucosidase, or carbonic anhydrase-II. However, studies on these enzymes often utilize structurally diverse compounds, and the data below illustrates the inhibitory activities of other, unrelated molecules against these targets.
Topoisomerase II: This enzyme is a target for some anticancer drugs. Certain fluoroquinolone antibiotics have been shown to inhibit human topoisomerase II, but this activity is dependent on their specific structure and requires UVA irradiation. nih.gov For example, the fluoroquinolone Bay y3118 showed enzyme inhibition, whereas the photostable moxifloxacin (B1663623) did not. nih.gov
α-Glucosidase: This enzyme is a target for managing type-2 diabetes. nih.gov Inhibitors delay carbohydrate digestion. nih.gov Acarbose is a well-known inhibitor, and various natural products, such as certain benzoylphloroglucinols, also exhibit inhibitory activity. nih.govresearchgate.net
Carbonic Anhydrase-II (CA II): This enzyme is targeted by drugs for glaucoma and other conditions. Inhibition is a hallmark of sulfonamide-containing compounds like acetazolamide. nih.govnih.gov High-throughput screening has identified both sulfonamide and non-sulfonamide inhibitors of CA II. nih.gov
Table 2: Examples of In Vitro Inhibition Data for Various Enzymes (Compounds are not related to this compound)
| Enzyme Target | Inhibitor Class | Example Inhibitor | Measured Potency (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|---|
| Topoisomerase IIα | Fluoroquinolone | Bay y3118 (with UVA) | ~15% inhibition | nih.gov |
| α-Glucosidase | Biguanide | Acarbose | - | nih.govresearchgate.net |
| Carbonic Anhydrase II | Sulfonamide | Acetazolamide | Kᵢ = 293.4 nM | nih.gov |
| Carbonic Anhydrase II | Sulfonamide | Furosemide | IC₅₀ and Kᵢ values determined | nih.gov |
Compounds containing fluorine are valuable as molecular probes in biochemical studies. The ¹⁹F nucleus is NMR-active and can be used to monitor the compound's behavior and mechanistic fate within a biological system, such as during enzyme processing. nih.gov An isomer of the title compound, 4-(2-fluoro-5-nitrophenyl)morpholine, has been noted for its use as a probe in biochemical assays to investigate enzyme interactions. Although specific studies employing this compound to elucidate a particular biological pathway were not identified in the search results, its fluorinated structure presents this potential application.
Molecular target engagement studies are crucial for understanding how a compound interacts with its intended biological partner. These in vitro studies can confirm binding affinity and kinetics. fda.gov While various compounds are studied for their ability to bind to targets like tubulin, no specific information was found in the provided search results regarding the engagement of this compound with tubulin or other specific molecular targets in defined in vitro systems.
Contributions to Materials Science Research
The exploration of novel organic molecules is a cornerstone of materials science, driving the development of advanced materials with unique properties. While this compound is categorized by some chemical suppliers as a building block for materials science, including for polymers, electronic materials, and optical materials, specific research detailing its incorporation and the resultant properties of such materials is not extensively documented in publicly available literature. bldpharm.com
The inherent characteristics of the molecule, such as the presence of a fluorine atom and a nitro group, suggest that it could be investigated for creating materials with specific electronic or optical properties. The electron-withdrawing nature of these functional groups can influence the electronic structure of polymers or organic crystals into which they are incorporated. However, detailed studies quantifying these effects or demonstrating specific applications for this compound in functional materials like nonlinear optical (NLO) materials or organic electronics are not readily found in peer-reviewed journals. nih.govresearchgate.net The synthesis of NLO materials often involves molecules with significant charge separation, a characteristic to which nitrophenyl groups can contribute. nih.gov Despite this theoretical potential, the direct application or detailed study of this compound in this area remains to be broadly reported.
Due to the limited specific research data available, a data table detailing its research findings in materials science cannot be provided at this time.
Potential in Agrochemical Research
The morpholine chemical scaffold is a recognized pharmacophore in the development of certain agrochemicals, particularly fungicides. nih.gov A number of commercial fungicides are based on morpholine derivatives, which act by inhibiting sterol biosynthesis in fungi. nih.gov This has led to ongoing research into new morpholine-containing compounds to overcome resistance and improve efficacy. nih.govresearchgate.net
While the general class of nitrophenylmorpholine derivatives has been a subject of interest in the broader field of medicinal and agrochemical research, specific studies detailing the synthesis and evaluation of this compound for agrochemical purposes, such as herbicidal, insecticidal, or fungicidal activity, are not prevalent in the accessible scientific literature. researchgate.netnih.govmdpi.commdpi.com The synthesis of novel fungicides often involves the modification of known active scaffolds, and while the this compound structure contains elements found in bioactive molecules, its direct application or investigation as a lead compound in agrochemical discovery has not been specifically detailed in published research. nih.govresearchgate.net
Consequently, without concrete research findings on its efficacy or role as a synthetic intermediate in the development of new agrochemicals, a data table of its research findings in this area cannot be compiled.
Future Research Directions and Unexplored Avenues for 4 3 Fluoro 5 Nitrophenyl Morpholine Research
Development of Novel and More Efficient Synthetic Routes
The predominant method for synthesizing related aryl-morpholine compounds is through nucleophilic aromatic substitution (SNAr), where a halogen on an activated nitroaromatic ring is displaced by the nitrogen of morpholine (B109124). For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) is achieved by reacting 4-fluoronitrobenzene with thiomorpholine (B91149) mdpi.com. Similarly, 3-fluoro-4-morpholine-nitrobenzene has been synthesized from 3,4-difluoro-nitrobenzene and morpholine with yields exceeding 98% under optimized conditions researchgate.net. For isomers like 4-(3-fluoro-2-nitrophenyl)morpholine, palladium-catalyzed Buchwald-Hartwig coupling has been employed, reacting 2-bromo-6-fluoro-nitrobenzene with morpholine chemicalbook.com.
Potential Research Avenues:
Optimization of SNAr Conditions: A systematic investigation into the reaction of 1,3-difluoro-5-nitrobenzene or 1-chloro-3-fluoro-5-nitrobenzene (B1371465) with morpholine, exploring various solvents, bases, and temperature profiles to maximize yield and purity.
Transition-Metal Catalysis: Adapting cross-coupling methodologies, such as the Buchwald-Hartwig amination, could provide an alternative route. Research could explore more sustainable catalyst systems, moving beyond palladium to earth-abundant metals like copper or iron.
Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to higher consistency, improved safety for handling nitrated compounds, and easier scalability compared to traditional batch processing.
Organocatalysis: Exploring metal-free catalytic systems for the C-N bond formation represents a frontier in green chemistry that could be applied to the synthesis of this compound.
Table 1: Comparison of Synthetic Methods for Related Aryl-Morpholine Compounds
| Method | Starting Materials | Catalyst/Reagents | Advantages | Potential for 4-(3-Fluoro-5-nitrophenyl)morpholine |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3,4-Difluoro-nitrobenzene, Morpholine | Sodium Carbonate | High yield, simple procedure researchgate.net | Highly promising; requires optimization for the 3,5-isomer. |
| Buchwald-Hartwig Coupling | 2-Bromo-6-fluoro-nitrobenzene, Morpholine | Palladium(II) Acetate, Xantphos | Good for less activated substrates chemicalbook.com | Feasible alternative, especially if SNAr is inefficient. |
| Oxidative Amination | 3-Fluoro-4-morpholinoaniline | Oxidizing agents | Accesses related structures | Not a direct route to the nitro-compound. |
Advanced Mechanistic Studies of Complex Chemical Transformations
The reactivity of this compound is dominated by its functional groups: the nitro group, the fluorine atom, and the morpholine moiety attached to an electron-deficient ring. The nitro group can be readily reduced to an amine, a transformation that creates a valuable synthetic intermediate, 3-fluoro-5-morpholinoaniline ossila.com. The fluorine atom, activated by the meta-nitro group, can potentially undergo nucleophilic substitution beilstein-journals.org.
A deeper mechanistic understanding of these transformations is crucial for controlling reaction outcomes and designing rational synthetic sequences.
Future Mechanistic Investigations:
Regioselectivity Studies: Investigating the competitive reactivity of the C-F bond versus other positions on the aromatic ring in further substitution reactions.
Kinetic Analysis: Performing detailed kinetic studies on the reduction of the nitro group to understand how the electronic influence of the meta-fluorine atom compares with ortho- and para-isomers.
Intermediate Trapping: Employing techniques to isolate or detect transient intermediates during complex multi-step reactions involving the molecule, providing insight into reaction pathways.
Isotopic Labeling: Using isotopes (e.g., ¹⁸F) to trace the fate of atoms during substitution reactions, offering unambiguous evidence for proposed mechanisms, similar to studies performed on pyridine (B92270) N-oxides nih.gov.
Expansion of Computational Modeling for Predictive Research and Hypothesis Generation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. For related molecules like 4-(4-nitrophenyl)thiomorpholine, DFT calculations have been used to determine low-energy conformations and analyze solid-state packing structures mdpi.comresearchgate.net. In silico studies are also widely used to predict the potential activity and toxicity profiles of novel compounds als-journal.comsemanticscholar.orgresearchgate.net.
For this compound, a comprehensive computational approach could significantly accelerate its development for various applications.
Areas for Computational Exploration:
Reaction Pathway Modeling: Calculating transition state energies to predict the feasibility and selectivity of proposed synthetic routes and other chemical transformations.
Property Prediction: Predicting key physicochemical properties such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and spectroscopic signatures (NMR, IR) to guide experimental work semanticscholar.org.
Solvent Effects: Modeling how different solvent environments influence conformational preferences and reaction kinetics.
Design of Analogs: Using computational screening to predict the properties of hypothetical analogues, allowing for the rational design of new molecules with tailored characteristics before committing to laboratory synthesis.
Table 2: Potential Applications of Computational Modeling for this compound
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Optimize molecular geometry | Bond lengths, angles, lowest energy conformation mdpi.com |
| Time-Dependent DFT (TD-DFT) | Predict electronic spectra | UV-Vis absorption wavelengths, electronic transitions semanticscholar.org |
| Transition State Search | Elucidate reaction mechanisms | Activation energy barriers, reaction kinetics mdpi.com |
| Molecular Docking | Screen for catalytic potential | Binding affinity and mode of interaction with active sites |
Exploration of New Non-Biological Applications in Chemical Sciences
While many morpholine-containing compounds are investigated for medicinal purposes, their unique electronic and structural features also make them suitable for non-biological applications in materials science and catalysis. The strong electron-withdrawing nature of the nitro and fluoro groups in this compound suggests its potential utility in these areas beilstein-journals.org.
Unexplored Application Areas:
Materials Science: The compound could serve as a building block for synthesizing novel polymers or dyes. The reduced aniline (B41778) derivative, 3-fluoro-5-morpholinoaniline, could be a precursor for high-performance polymers or for creating functionalized carbon nanodots with tunable emissive properties ossila.com.
Organocatalysis: Morpholine-based amino acids have recently been shown to be effective organocatalysts in Michael addition reactions nih.gov. The specific steric and electronic profile of this compound or its derivatives could be leveraged to design novel catalysts for asymmetric synthesis.
Nonlinear Optics (NLO): Aromatic compounds with strong donor (morpholine) and acceptor (nitro) groups often exhibit significant NLO properties. Future studies could investigate the hyperpolarizability of this compound, making it a candidate for advanced optical materials researchgate.netsemanticscholar.org.
Catalyst Modifiers: Morpholine is used as an inhibitor to improve the selectivity of metal catalysts in industrial hydrogenations, such as the conversion of p-chloronitrobenzene to p-chloroaniline mdpi.com. The specific electronic signature of this fluorinated derivative could offer unique advantages in tuning the surface properties of heterogeneous catalysts.
Design of Next-Generation Analogues for Specific Academic Probes or Catalytic Systems
The rational design of analogues based on the this compound scaffold is a logical progression. By systematically modifying its structure, researchers can fine-tune its properties for highly specific functions, such as serving as a chemical probe to investigate reaction mechanisms or forming the core of a new catalytic system.
Strategies for Analogue Design:
Substitution of Functional Groups: Replacing the fluorine atom with other halogens (Cl, Br) or the nitro group with alternative electron-withdrawing groups (e.g., -CN, -SO₂CH₃) would create a library of compounds with systematically varied electronic properties beilstein-journals.orgnih.gov.
Modification of the Morpholine Ring: Introducing substituents onto the morpholine ring itself could modulate the compound's steric bulk and solubility, which is a key strategy in optimizing organocatalysts nih.gov.
Development of Ligand Systems: The aniline derivative obtained from the reduction of the nitro group is an ideal starting point for synthesizing ligands for transition metal catalysis. These ligands could be used to create novel homogeneous catalysts for a variety of organic transformations.
Porphyrin and Phthalocyanine Conjugates: Attaching this moiety to larger systems like porphyrins could create advanced catalytic nanocomposites for specialized reactions such as selective epoxidation or oxidation researchgate.net.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-(3-Fluoro-5-nitrophenyl)morpholine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. For NAS, the fluorine atom at the meta position facilitates substitution under mild conditions (e.g., using morpholine in anhydrous DMF at 80–100°C). Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature to avoid side products like di-substituted derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and morpholine ring integrity. For example, the fluorine atom at C3 causes distinct splitting patterns in aromatic protons.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% typical for research-grade material).
- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (M+1 peak at m/z 270.2) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture or strong oxidizers, as the nitro group may undergo reduction. Stability studies using thermogravimetric analysis (TGA) indicate decomposition onset at ~180°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated morpholine derivatives?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading (e.g., Pd(PPh) vs. Buchwald-Hartwig catalysts), or competing side reactions (e.g., nitro group reduction). Systematic Design of Experiments (DoE) can isolate critical variables. For example, a 2023 study found that using DMSO as a co-solvent increased NAS yields by 15% due to improved nucleophilicity of morpholine .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates activation energies for substitution pathways. The fluorine atom’s electron-withdrawing effect lowers the LUMO energy of the aromatic ring, favoring nucleophilic attack at C5. Molecular dynamics simulations further model solvent effects on transition states .
Q. How does the fluorine substitution pattern affect the compound’s electronic properties and interaction with biological targets?
- Methodological Answer :
- Electronic Effects : Fluorine at C3 increases ring electron deficiency, enhancing hydrogen-bond acceptor capacity (verified via electrostatic potential maps).
- Biological Interactions : In enzyme inhibition assays (e.g., kinase targets), the nitro group facilitates π-π stacking with aromatic residues, while morpholine improves solubility for cell-based studies. Competitive binding assays (SPR or ITC) quantify affinity changes when substituting fluorine .
Key Research Challenges
- Stereochemical Control : Morpholine ring conformation impacts bioactivity but is challenging to analyze via crystallography due to low symmetry. Synchrotron XRD or cryo-EM may resolve dynamic conformations .
- Environmental Impact : Nitro group metabolites may persist in aqueous systems. Advanced oxidation processes (AOPs) using UV/HO are under investigation for lab waste treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
